![molecular formula C16H14F3NO4S B3003435 2-苯基-2-({[3-(三氟甲基)苯基]磺酰}氨基)乙酸甲酯 CAS No. 251097-27-5](/img/structure/B3003435.png)

2-苯基-2-({[3-(三氟甲基)苯基]磺酰}氨基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

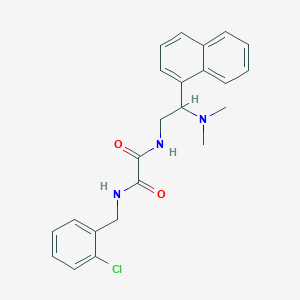

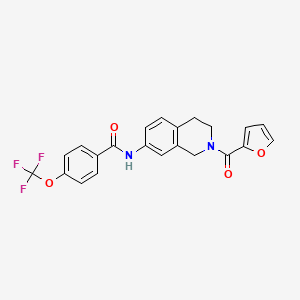

Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate is a chemical compound that is part of a broader class of sulfone-containing molecules. These compounds are of interest due to their diverse applications in organic synthesis, particularly in the formation of olefins through reactions such as the Julia-Kocienski olefination. The presence of the trifluoromethyl group and the phenylsulfonyl moiety suggests that this compound could exhibit unique physical and chemical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related sulfone compounds has been demonstrated using the Julia-Kocienski olefination reaction. For instance, 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones have been prepared from commercially available thiophenol through an alkylation/oxidation sequence, yielding high yields and demonstrating good stability under various reaction conditions . Similarly, BTFP sulfones have been used to synthesize α,β-unsaturated esters and Weinreb amides with high stereoselectivity, employing solid/liquid phase-transfer catalysis conditions . Although the specific synthesis of methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate is not detailed, these studies provide a foundation for the potential synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of related sulfone compounds has been characterized using various spectroscopic techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was analyzed using XRD, FT-IR, UV-Vis, and NMR, and theoretical calculations were performed to understand its chemical properties . These techniques could similarly be applied to analyze the molecular structure of methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfone compounds in chemical reactions is well-documented. BTFP sulfones have been shown to react with a variety of aldehydes to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities . Additionally, the Julia-Kocienski olefination has been used to create methoxylated stilbenes, indicating the versatility of sulfones in synthesizing complex olefinic structures . These findings suggest that methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate could also participate in similar olefination reactions to generate diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can impart unique electronic effects due to its strong electron-withdrawing nature . Theoretical studies on related compounds have provided insights into global and local chemical activity descriptors, such as frontier molecular orbitals, hardness, softness, and non-linear optical behaviors . These properties are crucial for understanding the reactivity and potential applications of methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate in various chemical contexts.

科学研究应用

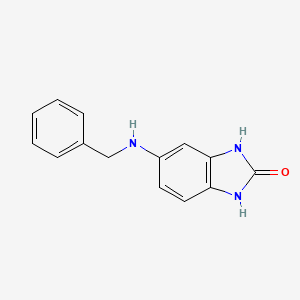

具有医药价值的化合物的多组分合成:Pandit 等人(2016 年)的一项研究描述了一种环境友好的方法,用于合成具有药用价值的 2-氨基-3-苯基磺酰基-4H-色满,该方法使用多组分缩合过程 (Pandit 等人,2016 年)。

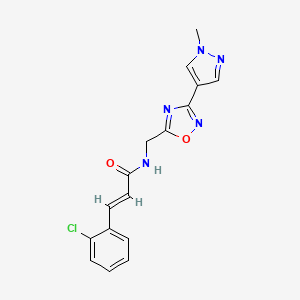

新型苯并噻氮平的合成:Karale 等人(2011 年)的研究涉及合成 2,3,4-三取代的 1,5-苯并噻氮平,该化合物具有潜在的药理应用。该合成过程包括 2-氨基苯硫酚与查耳酮的缩合 (Karale 等人,2011 年)。

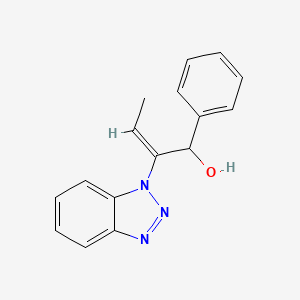

杂环化学的构建模块:Takahashi 和 Yuda(1996 年)展示了使用 (苯乙烯基磺酰基)乙酸甲酯作为构建模块来合成各种杂环化合物,突出了其在有机合成中的多功能性 (Takahashi 和 Yuda,1996 年)。

催化和有机金属化学:Zábranský 等人(2018 年)探索了某些有机金属化合物的磺化作用,展示了这些物质在催化过程中的潜力 (Zábranský 等人,2018 年)。

杂环化合物的抗菌活性:El‐Emary 等人(2002 年)进行了一项研究,合成基于 3-甲基-1-苯基-5-苯磺酰胺基吡唑的新型杂环化合物,该化合物显示出有希望的抗菌活性 (El‐Emary 等人,2002 年)。

异恶唑羧酸酯的合成:Dobrydnev 等人(2018 年)提出了一种合成 4-氨基-2,3,3-三取代-1,1-二氧代-2,3-二氢-1H-1λ6-异噻唑-5-羧酸甲酯的方法,说明了该化合物在创建复杂分子结构中的适用性 (Dobrydnev 等人,2018 年)。

药理学中的选择性拮抗剂:Naganawa 等人(2006 年)发现,当该化合物的某些类似物经过修饰后,在药理学研究中表现出有效的拮抗活性 (Naganawa 等人,2006 年)。

作用机制

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group in a molecule can enhance the potency of a drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

属性

IUPAC Name |

methyl 2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4S/c1-24-15(21)14(11-6-3-2-4-7-11)20-25(22,23)13-9-5-8-12(10-13)16(17,18)19/h2-10,14,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKRRMVKZDSPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)